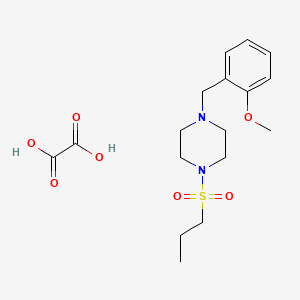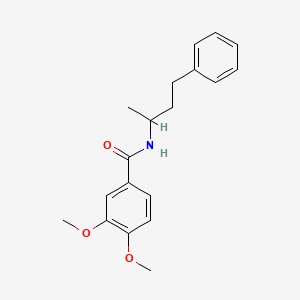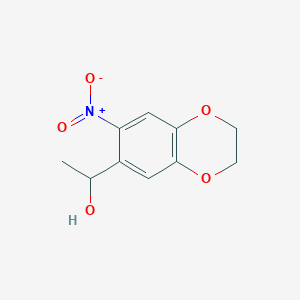
1-(4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate
Descripción general
Descripción
1-(4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNPA is a piperazine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. In We will also discuss future directions for research on MNPA.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate is not fully understood, but it is believed to involve the modulation of various biochemical pathways in the body. This compound has been found to interact with a range of receptors in the brain, including dopamine receptors, serotonin receptors, and adrenergic receptors. This compound has also been found to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its effects on neurotransmitter systems and enzymes, this compound has been found to modulate the expression of various genes involved in inflammation and oxidative stress. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has several advantages for lab experiments. It is a highly specific compound that can be used to target specific receptors and enzymes in the body. It is also relatively easy to synthesize and can be obtained in high purity and high yields. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to administer in certain experimental settings. It also has a relatively short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for research on 1-(4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate. One area of research could focus on the development of more effective formulations of the compound that can improve its solubility and bioavailability. Another area of research could focus on the use of this compound in combination with other compounds to enhance its therapeutic effects. Finally, further research could be conducted to explore the potential applications of this compound in other areas of medicine, such as cancer treatment or cardiovascular disease.
Aplicaciones Científicas De Investigación
1-(4-methoxybenzyl)-4-(2-naphthylsulfonyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. One area of research has focused on the use of this compound as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. This compound has also been found to protect dopaminergic neurons from oxidative stress, which is a hallmark of Parkinson's disease.
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S.C2H2O4/c1-27-21-9-6-18(7-10-21)17-23-12-14-24(15-13-23)28(25,26)22-11-8-19-4-2-3-5-20(19)16-22;3-1(4)2(5)6/h2-11,16H,12-15,17H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIVUDDADRRBFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-ethoxy-3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3943708.png)

![5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3943735.png)
![2,2'-[thiobis(methylene)]di(3-furoic acid)](/img/structure/B3943738.png)

![1-{3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B3943751.png)

![2-[2-(2-chlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3943769.png)
![N-[2-(4-chlorophenoxy)ethyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B3943777.png)
![2-(benzoylamino)-N-[1-(4-morpholinylcarbonyl)propyl]benzamide](/img/structure/B3943785.png)
![3-{[4-(ethylsulfonyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B3943798.png)

![1-{[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetyl}-3-methylpiperidine](/img/structure/B3943808.png)
![N-(4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)ethanesulfonamide](/img/structure/B3943810.png)